molecular formula C11H20N2O4 B11787718 (S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid

(S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid

Cat. No.: B11787718
M. Wt: 244.29 g/mol
InChI Key: JTCVUIFTKFUZNA-QMMMGPOBSA-N
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Description

(S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid typically involves the protection of the piperazine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the acetic acid moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate for the protection step. The final product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where substituents are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can enhance the compound’s stability and bioavailability, while the piperazine ring can facilitate binding to target sites. The acetic acid moiety may participate in hydrogen bonding or ionic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    (S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)butanoic acid: Features a butanoic acid moiety.

    (S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)pentanoic acid: Contains a pentanoic acid moiety.

Uniqueness

(S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetic acid moiety, in particular, can influence the compound’s reactivity and interactions with biological targets, setting it apart from similar compounds with different acid moieties.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-8(7-13)6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1

InChI Key

JTCVUIFTKFUZNA-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)O

Origin of Product

United States

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